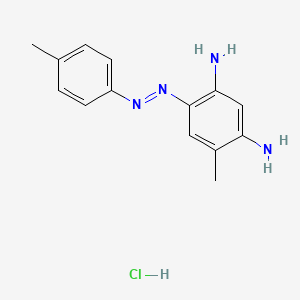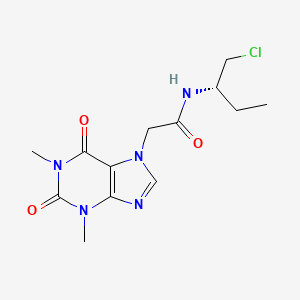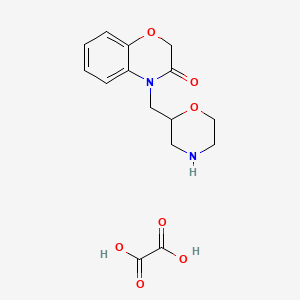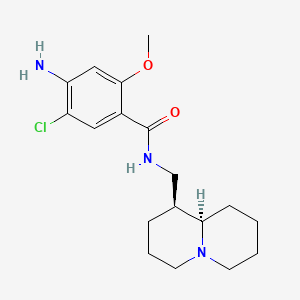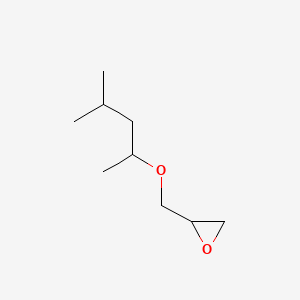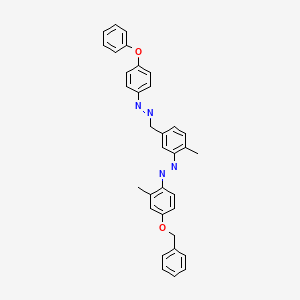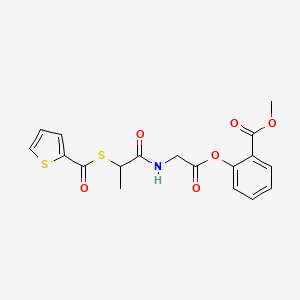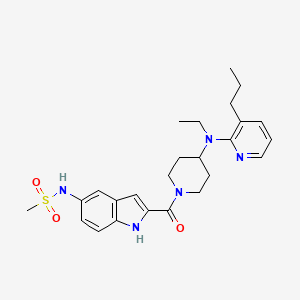
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include alkyl halides, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
化学反应分析
Types of Reactions
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicinal chemistry, 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is explored for its potential therapeutic applications. It may be evaluated for its efficacy in treating diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties may also be leveraged in the development of new materials or catalysts.
作用机制
The mechanism of action of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
4-Piperidinamine derivatives: Compounds with similar piperidine structures but different substituents.
Indole derivatives: Compounds with the indole core but varying functional groups.
Pyridine derivatives: Compounds with the pyridine ring and different side chains.
Uniqueness
What sets 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
179556-37-7 |
|---|---|
分子式 |
C25H33N5O3S |
分子量 |
483.6 g/mol |
IUPAC 名称 |
N-[2-[4-[ethyl-(3-propylpyridin-2-yl)amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C25H33N5O3S/c1-4-7-18-8-6-13-26-24(18)30(5-2)21-11-14-29(15-12-21)25(31)23-17-19-16-20(28-34(3,32)33)9-10-22(19)27-23/h6,8-10,13,16-17,21,27-28H,4-5,7,11-12,14-15H2,1-3H3 |
InChI 键 |
GRQJNHIADXGQDT-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=CC=C1)N(CC)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



